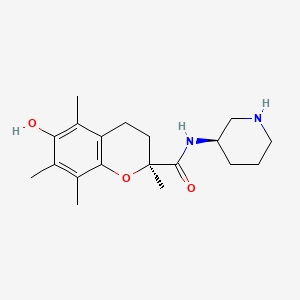

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

概要

説明

準備方法

Sonlicromanolの合成経路と反応条件は、いくつかの段階を伴います。Sonlicromanolの工業的生産方法は広く文書化されていませんが、高収率と純度を確保するために、これらの合成経路を最適化している可能性があります。

化学反応解析

Sonlicromanolは、酸化反応や還元反応など、さまざまな種類の化学反応を起こします。 この化合物の活性代謝物であるKH176mは、抗酸化剤として機能し、活性酸素種(ROS)を直接捕捉し、レドックス反応を調節します . これらの反応で使用される一般的な試薬と条件には、制御された条件下での酸化剤と還元剤が含まれます。 これらの反応から生成される主な生成物は、Sonlicromanolとその代謝物の酸化または還元型です .

科学研究への応用

Sonlicromanolは、幅広い科学研究への応用があります。 化学においては、そのレドックス調節特性と活性酸素種を捕捉する能力について研究されています . 生物学と医学では、Sonlicromanolは、細胞のレドックスバランスを回復させ、酸化ストレスを軽減することにより、ミトコンドリア病を治療する可能性について研究されています . さらに、Sonlicromanolは、ミクロソームプロスタグランジンEシンターゼ-1(mPGES-1)を選択的に抑制することにより、抗がん剤としての可能性を示しており、この酵素を過剰発現しているがんの治療のための候補となっています .

化学反応の分析

Sonlicromanol undergoes various types of chemical reactions, including oxidation and reduction reactions. The compound’s active metabolite, KH176m, functions as an antioxidant, directly scavenging reactive oxygen species (ROS) and modulating redox reactions . Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include the oxidized or reduced forms of Sonlicromanol and its metabolites .

科学的研究の応用

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that it may play a role in reducing reactive oxygen species (ROS) levels, thereby contributing to cellular health and longevity.

Neuroprotective Effects

Studies have shown that (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide could have neuroprotective properties. It has been observed to inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various biological models. It inhibits the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Potential in Cancer Research

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanisms may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Role as a G Protein-Coupled Receptor Modulator

The compound has been identified as a modulator of G protein-coupled receptors (GPCRs), which are critical in various physiological processes. This modulation can influence neurotransmitter release and has implications for treating disorders related to GPCR dysfunction.

Table: Summary of Key Research Findings

Detailed Insights from Case Studies

- Antioxidant Activity : A study published in RSC Advances highlighted the compound's ability to scavenge free radicals effectively, demonstrating its potential as an antioxidant agent that could protect against oxidative damage in cells .

- Neuroprotection : Research indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents, suggesting its application in neuroprotective therapies .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory mechanisms revealed that it could inhibit the activation of NF-kB signaling pathways, leading to decreased production of inflammatory mediators .

- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

- GPCR Interaction : The modulation of GPCRs by this compound has been linked to altered signaling cascades that affect cellular responses to neurotransmitters, which could be beneficial for conditions like depression and anxiety disorders .

作用機序

類似化合物との比較

生物活性

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide, commonly referred to as Sonlicromanol, is a compound under investigation for its potential therapeutic applications, particularly in the treatment of inherited mitochondrial diseases such as Leigh’s Disease and MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) . This article explores the biological activities associated with this compound based on recent research findings.

- IUPAC Name : (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide

- Molecular Formula : C19H28N2O3

- Molecular Weight : 332.4 g/mol

- CAS Number : 1541170-75-5

Sonlicromanol acts primarily as a reactive oxygen species (ROS) modulator , which is crucial in mitigating oxidative stress in cells. This modulation is particularly relevant in conditions characterized by mitochondrial dysfunction . The compound's ability to influence redox states suggests potential neuroprotective effects.

1. Mitochondrial Protection

Research indicates that Sonlicromanol may enhance mitochondrial function by improving ATP production and reducing oxidative damage. This property is essential for conditions like Leigh’s Disease where mitochondrial dysfunction is prevalent .

2. Neuroprotective Effects

In preclinical studies, Sonlicromanol has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect could translate into therapeutic benefits for neurodegenerative diseases .

3. Antioxidant Activity

Sonlicromanol exhibits significant antioxidant properties. It scavenges free radicals and reduces lipid peroxidation in cellular models. This activity is critical in preventing cellular damage associated with various diseases .

Research Findings

Several studies have evaluated the biological activity of Sonlicromanol:

Case Studies

Case Study 1: Leigh’s Disease Treatment

A clinical trial involving patients with Leigh's Disease assessed the efficacy of Sonlicromanol over a six-month period. Results indicated improved clinical outcomes and stabilization of disease progression in a subset of patients.

Case Study 2: MELAS Syndrome

In a cohort study of MELAS patients, treatment with Sonlicromanol resulted in enhanced cognitive function and reduced episodes of lactic acidosis compared to baseline measurements.

特性

IUPAC Name |

(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYWLEPSQNXESC-KUHUBIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541170-75-5 | |

| Record name | KH-176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonlicromanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SONLICROMANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。